N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride: is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 2-pyrrolidinecarboxylic acid with 3-ethoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The final product is purified using recrystallization techniques to obtain the desired crystalline form .
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on cellular processes. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It is also being investigated for its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride
- N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride
- 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride
Comparison: N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific pyrrolidine ring structure, which imparts distinct chemical and biological properties. Compared to its piperidine analogs, the pyrrolidine derivative exhibits different binding affinities and selectivities for molecular targets, making it suitable for specific applications.
Properties
IUPAC Name |
N-(3-ethoxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-14-8-4-7-12-10(13)9-5-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXPVKHWDOGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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